3,7-Dimethyl-8-(4-methylpiperazin-1-yl)purine-2,6-dione
Description
Properties
IUPAC Name |
3,7-dimethyl-8-(4-methylpiperazin-1-yl)purine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N6O2/c1-15-4-6-18(7-5-15)11-13-9-8(16(11)2)10(19)14-12(20)17(9)3/h4-7H2,1-3H3,(H,14,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNYHEJBDUUFDMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC3=C(N2C)C(=O)NC(=O)N3C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-Dimethyl-8-(4-methylpiperazin-1-yl)purine-2,6-dione typically involves the alkylation of the purine nucleus. One common method involves the reaction of 3,7-dimethylxanthine with 4-methylpiperazine under appropriate conditions. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
3,7-Dimethyl-8-(4-methylpiperazin-1-yl)purine-2,6-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Nucleophilic substitution reactions can occur at the purine ring, particularly at positions 2 and 6.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce dihydro derivatives .
Scientific Research Applications
Pharmacological Applications
1. Anti-inflammatory Activity
Research indicates that this compound exhibits significant anti-inflammatory properties. It has been shown to inhibit pro-inflammatory cytokines such as IL-1β and TNF-α, making it a candidate for treating chronic inflammatory diseases like arthritis and gout.
Case Study: Inhibition of Cytokines
In vitro studies demonstrated that 3,7-Dimethyl-8-(4-methylpiperazin-1-yl)purine-2,6-dione effectively downregulated the expression of inflammatory markers in macrophage cell lines stimulated with lipopolysaccharide (LPS). This suggests its potential use in therapeutic settings for managing inflammation-related conditions.
2. Antioxidant Properties
The compound also displays antioxidant activity, which is crucial in combating oxidative stress linked to various diseases.
Case Study: Oxidative Stress Management
In experiments involving oxidative stress models, the compound was found to reduce reactive oxygen species (ROS) levels significantly. This suggests its potential in preventing cellular damage associated with oxidative stress.
Biochemical Pathways
The compound's mechanism of action involves modulation of several biochemical pathways:
- NLRP3 Inflammasome Pathway : It has been shown to influence the NLRP3 inflammasome pathway, which is vital in the inflammatory response to monosodium urate (MSU) crystals.
- Xanthine Oxidase Inhibition : The compound inhibits xanthine oxidase (XOD), an enzyme involved in uric acid production. This inhibition could be beneficial for managing hyperuricemia and related conditions.
Summary of Biological Activities
Mechanism of Action
The mechanism of action of 3,7-Dimethyl-8-(4-methylpiperazin-1-yl)purine-2,6-dione involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The compound may also interact with receptors, modulating their activity and influencing cellular signaling pathways .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Metabolic Stability
The substituents at positions 7 and 8 significantly influence metabolic stability and biological activity:
- 3-Methyl-8-(4-methylpiperazin-1-yl)-7-(4-nitrobenzyl)-purine-2,6-dione (C₁₈H₂₁N₇O₄, MW 399.4): The nitro group at the benzyl position introduces electron-withdrawing effects, which could alter binding affinity and cytotoxicity .
- 8-Methoxy-purine-2,6-dione derivatives : Substitution with methoxy at position 8 (e.g., compounds 1–4 in ) showed variable metabolic stability. Compound 2 (8-methoxy) was metabolically stable, whereas compounds 3 and 4 underwent biotransformation, highlighting the sensitivity of substituent effects .
Table 1: Structural and Metabolic Comparison
Enzyme Inhibition
- PDE4B Inhibition : Docking studies on purine-2,6-dione derivatives (e.g., compound #3 in ) demonstrated strong binding to PDE4B, a target for inflammatory diseases. The 4-methylpiperazinyl group in the target compound may enhance selectivity due to its bulky, polar nature .
- Ribonuclease Inhibition : Purine-2,6-dione derivatives like compound 8j () showed >10-fold increased potency compared to earlier hits, suggesting that substitutions at position 8 (e.g., hydroxyimide or piperazinyl groups) optimize enzyme interactions .
Antiplatelet and Anti-inflammatory Effects
- TB-46 (3,7-dimethyl-8-(3-phenylpropoxy)-purine-2,6-dione): Exhibited antiplatelet activity via adenosine receptor modulation, but its phenylpropoxy group may limit metabolic stability compared to the target compound’s piperazinyl group .
- Butane hydrazide derivatives : Demonstrated anti-TNF-α effects in LPS-induced inflammation models, suggesting that the target compound’s piperazinyl group could similarly modulate cytokine pathways .
Therapeutic Potential
- Antiviral Activity : Purine-2,6-dione derivatives have been explored as SARS-CoV-2 main protease inhibitors . The target compound’s piperazinyl group may enhance binding to viral proteases through polar interactions.
- Cancer Therapy : Derivatives with dual EGFR/BRAFV600E inhibition () highlight the scaffold’s versatility. The 4-methylpiperazinyl group could improve solubility and tumor penetration compared to halogenated analogs .
Biological Activity
3,7-Dimethyl-8-(4-methylpiperazin-1-yl)purine-2,6-dione is a synthetic compound belonging to the class of purine derivatives. It has garnered attention in scientific research due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by:
- IUPAC Name : 3,7-dimethyl-8-(4-methylpiperazin-1-yl)purine-2,6-dione
- Molecular Formula : C12H18N6O2
- CAS Number : 67162-66-7
Its structure features a purine ring with methyl substitutions at positions 3 and 7 and a 4-methylpiperazinyl group at position 8. This configuration is crucial for its biological interactions.
The biological activity of 3,7-Dimethyl-8-(4-methylpiperazin-1-yl)purine-2,6-dione primarily involves:
- Enzyme Inhibition : The compound acts as an inhibitor for certain enzymes by binding to their active sites. This prevents substrate binding and inhibits catalytic activity.
- Receptor Modulation : It may interact with various receptors, altering their activity and influencing cellular signaling pathways.
1. Analgesic and Anti-inflammatory Effects
Research indicates that derivatives of purine compounds, including 3,7-Dimethyl-8-(4-methylpiperazin-1-yl)purine-2,6-dione, exhibit significant analgesic and anti-inflammatory properties. A study evaluated the pharmacological effects of related compounds through in vivo models such as the writhing syndrome and formalin tests. The results demonstrated that these compounds could significantly reduce pain responses compared to standard analgesics like acetylsalicylic acid .
2. Anticancer Potential
The compound has been investigated for its anticancer properties against various cancer cell lines. In vitro studies have shown that it can inhibit the growth of cancer cells such as MCF-7 (breast cancer) and NCI-H460 (lung cancer). The IC50 values observed for related compounds suggest a promising potential for further development as anticancer agents .
Case Studies and Research Findings
Several studies have explored the biological activities associated with this compound:
- Study on Analgesic Activity : A series of derivatives were synthesized and tested for analgesic effects. Compounds exhibited up to a 36-fold increase in activity compared to traditional analgesics in formalin tests .
- Anticancer Activity Assessment : In a study evaluating various purine derivatives against cancer cell lines, significant cytotoxicity was observed with some derivatives showing IC50 values lower than those of established chemotherapeutics .
- Phosphodiesterase Inhibition : Some derivatives demonstrated stronger inhibition of phosphodiesterase enzymes than theophylline, indicating potential applications in treating conditions like asthma or other inflammatory diseases .
Q & A
Q. How should researchers design crystallization trials for X-ray structure determination?
- Methodological Answer : Screen solvents (e.g., acetone/water mixtures) and temperatures (4–25°C) using vapor diffusion. Add co-solvents (e.g., 5% PEG 400) to improve crystal quality. For piperazine-containing analogs, ensure pH >7 to stabilize the protonated amine, as seen in related purine-dione structures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
